allyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide
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Overview
Description
Allyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide is a useful research compound. Its molecular formula is C18H16N4S2 and its molecular weight is 352.47. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Research in organic synthesis and heterocyclic chemistry often focuses on the development of novel compounds with potential therapeutic applications. For instance, compounds with the quinolin-2-yl-4H-1,2,4-triazole moiety have been explored for their antimicrobial properties and as intermediates in the synthesis of complex molecules. The regioselective synthesis of thieno[3,2-c][1]benzopyran-4-ones, which are structurally related to the query compound, has been reported to yield potential anti-inflammatory, antipyretic, and antiallergic drugs (Majumdar & Biswas, 2004). This illustrates the relevance of such structures in drug discovery and development.
Antimicrobial and Antifungal Applications
The synthesis and characterization of substituted 1,2,3-triazoles have been conducted, highlighting the antimicrobial activity of these compounds (Holla et al., 2005). Similar compounds have demonstrated potent to weak activities in antitumor and antioxidant studies, suggesting the potential of the allyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide in these areas as well (Behalo et al., 2017).
Potential in Drug Discovery
The structure of this compound suggests its utility in the synthesis of novel therapeutic agents. Compounds featuring similar heterocyclic frameworks have been explored for their cytotoxic properties, with some showing promising results against human tumor cell lines (Korcz et al., 2018). This indicates the potential of such compounds in the development of new anticancer drugs.
Mechanism of Action
Target of Action
The compound belongs to the class of 1,2,4-triazoles and thienoquinolines. Compounds in these classes are often studied for their potential biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. 1,2,4-triazoles and thienoquinolines often interact with biological targets through hydrogen-bonding and dipole interactions .
Biochemical Pathways
Again, without specific studies, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds in the 1,2,4-triazole and thienoquinoline classes can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with 1,2,4-triazoles and thienoquinolines, it’s possible that this compound could have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
2-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S2/c1-3-9-23-18-21-20-16(22(18)4-2)15-11-13-10-12-7-5-6-8-14(12)19-17(13)24-15/h3,5-8,10-11H,1,4,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGXZICELZDVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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